molecular formula C15H16N2O4S2 B2666677 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2197755-27-2

1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2666677
CAS No.: 2197755-27-2
M. Wt: 352.42
InChI Key: BLZZTOYBBLEHTQ-UHFFFAOYSA-N
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Description

1-(3-{[3-(1,3-Thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a thiazole ring, a common feature in many bioactive molecules , and a phenylsulfonyl group, which can influence a compound's physicochemical properties and its ability to interact with biological targets . Compounds with similar structural motifs have been investigated for their potential as inhibitors of various enzymes, including protein tyrosine phosphatases . Researchers may utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules for biological screening. The specific mechanism of action, pharmacological activity, and primary research applications for this exact compound are areas awaiting further investigation and characterization. This product is intended for laboratory research purposes by qualified professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments to determine its suitability for their specific applications.

Properties

IUPAC Name

1-[3-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-11(18)12-3-2-4-14(9-12)23(19,20)17-7-5-13(10-17)21-15-16-6-8-22-15/h2-4,6,8-9,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZZTOYBBLEHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives. These intermediates are then coupled through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group of the pyrrolidine ring under basic conditions to form the sulfonyl intermediate. Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The pyrrolidine ring can increase the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines

This analog replaces the sulfonylpyrrolidine group with a 5-oxopyrrolidine ring but retains the thiazole-substituted phenyl core. Synthesized via cyclocondensation reactions, it demonstrates moderate antimicrobial activity against gram-positive and gram-negative bacteria.

Property Target Compound 5-Oxopyrrolidine Analog
Core Structure Sulfonylpyrrolidine 5-Oxopyrrolidine
Thiazole Substituent Yes Yes
Reported Bioactivity Not available Antimicrobial
Key Functional Group Ethanone Ethanone

1-{3-[4-(Methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one

This pyrazoline derivative features a methanesulfonylphenyl group and a 4,5-dihydro-1H-pyrazole ring. Its IR spectrum shows a strong C=O stretch at 1666 cm⁻¹, consistent with the ethanone moiety. The compound exhibits antimicrobial activity, suggesting that the sulfonyl group enhances interactions with microbial targets. However, the pyrazoline ring may confer greater conformational rigidity compared to the pyrrolidine in the target compound .

2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

This compound combines a pyrazole-thiazolidinone scaffold with an ethanone group. X-ray crystallography reveals twisted aromatic rings and a thione-sulfonyl group, which contribute to fungicidal and herbicidal activities. The thiazolidinone ring’s sulfur atoms may enhance redox activity, a feature absent in the target compound’s thiazole-pyrrolidine system .

Property Target Compound Pyrazole-Thiazolidinone Analog
Heterocyclic Core Pyrrolidine Pyrazole-Thiazolidinone
Sulfur-Containing Groups Thiazole Thiazolidinone-sulfanylidene
Bioactivity Not available Fungicidal, Herbicidal

Sulfonylpyrrolidine Derivatives in Receptor Binding

A pyrrolidine sulfone inhibitor of the RAR-related orphan receptor (ROR-γ) includes a sulfonylpyrrolidine group similar to the target compound. The sulfonyl group facilitates hydrogen bonding with receptor residues, highlighting its role in molecular recognition. This suggests that the target compound’s sulfonylpyrrolidine moiety could similarly enhance binding affinity in therapeutic contexts .

Key Structural and Functional Insights

  • Sulfonyl Group Impact: The sulfonyl linkage in the target compound likely improves solubility and stability compared to non-sulfonylated analogs. Evidence from methanesulfonyl and receptor-binding derivatives supports its role in enhancing bioactivity .
  • Thiazole vs. Thiazolidinone: The thiazole ring in the target compound may offer metabolic resistance compared to thiazolidinones, which are prone to ring-opening reactions .
  • Ethanone Motif: The ethanone group is conserved across analogs, suggesting its importance in maintaining planar geometry for π-π interactions or hydrogen bonding .

Biological Activity

The compound 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

This compound features a unique combination of thiazole, pyrrolidine, and sulfonyl groups, which contribute to its biological activity. The thiazole moiety is known for its role in various pharmacological applications, while the pyrrolidine ring enhances the compound's interaction with biological targets.

Structural Formula

The structural representation can be denoted as follows:

C15H17N3O3S\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects.

Key Mechanisms

  • Enzyme Inhibition : The thiazole and sulfonyl groups may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound can interact with receptors, potentially leading to altered cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains.

Compound TypeMicrobial TargetActivity
Thiazole DerivativesStaphylococcus aureusInhibitory
Pyrrolidine CompoundsEscherichia coliModerate Activity

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Anti-inflammatory Effects

Thiazole-containing compounds have been explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of thiazole derivatives similar to our compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Candida albicans , suggesting potential for development as antimicrobial agents .

Study 2: Anticancer Activity

In a separate investigation, a series of thiazole-based compounds were tested for their cytotoxicity against human cancer cell lines. The results demonstrated that compounds with similar structural features to This compound showed IC50 values in the micromolar range, indicating promising anticancer activity .

Q & A

Q. What are the common synthetic routes for 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours), followed by recrystallization from ethanol/chloroform mixtures .
  • Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
  • Functionalization of the pyrrolidine-thiazole moiety : Coupling 1,3-thiazol-2-ol with pyrrolidine derivatives under Mitsunobu or nucleophilic substitution conditions .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the connectivity of the sulfonylphenyl, pyrrolidine, and thiazole groups.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • FT-IR : Identification of sulfonyl (S=O, ~1350–1150 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) stretches .

Q. How can researchers screen the biological activity of this compound?

Standard protocols include:

  • In vitro assays : Testing against bacterial strains (e.g., Gram-positive/-negative) using microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition studies : Targeting kinases or proteases via fluorescence-based assays .
  • Cytotoxicity screening : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Data collection : High-resolution X-ray diffraction (single-crystal) is essential. Use SHELXL for refinement, particularly for handling twinned crystals or disordered moieties (e.g., the pyrrolidine-thiazole group) .
  • Torsion angle analysis : Critical for confirming the conformation of the sulfonylphenyl linker. For example, the C6–O2–C5–C4 torsion angle in related structures is ~108.8° .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., S=O···H–N) to predict packing efficiency .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic effects in solution : Use variable-temperature NMR to assess rotational barriers of the sulfonyl group.
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify conformational discrepancies .
  • Complementary techniques : Pair X-ray crystallography with solid-state NMR for unambiguous structural assignment .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

  • Parameter tuning : Adjust microwave power (100–300 W) and temperature (80–120°C) to enhance reaction kinetics. For example, microwave irradiation reduces reaction times from hours to minutes (e.g., 20 minutes vs. 4 hours) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve dielectric heating efficiency.
  • Catalyst screening : Test bases like piperidine or DBU to accelerate condensation steps .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Optimization Use microwave irradiation (150 W, 100°C) with DMF as solvent for 85% yield improvement.
Crystallography Refine SHELXL with TWIN/BASF commands for twinned data; R-factor target < 0.067.
Bioactivity Testing Include positive controls (e.g., ciprofloxacin for antibacterial assays).

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